molecular formula C6H3Cl2FO B2869150 3,5-Dichloro-4-fluorophenol CAS No. 2995-04-2

3,5-Dichloro-4-fluorophenol

Cat. No.: B2869150
CAS No.: 2995-04-2
M. Wt: 180.99
InChI Key: YCDCEIPNXTXMTJ-UHFFFAOYSA-N
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Description

Academic Context of Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds characterized by a hydroxyl group attached to an aromatic ring that also bears one or more halogen atoms. These compounds are significant in various fields of chemistry, including organic synthesis, materials science, and environmental science. thieme-connect.comrushim.ru The presence and position of halogen atoms on the phenol ring dramatically influence the compound's physical and chemical properties, such as acidity, reactivity, and biological activity. maqsad.ioaakash.ac.in

The hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. chemistrysteps.commlsu.ac.in However, the reactivity and regioselectivity of these reactions can be modulated by the type and number of halogen substituents. thieme-connect.comaakash.ac.in For instance, halogenation of phenol can yield a variety of mono-, di-, or tri-substituted products depending on the reaction conditions. aakash.ac.inmlsu.ac.in The synthesis of specific halogenated phenols often requires multi-step procedures, including directed ortho-metalation or diazotization of haloanilines, to achieve the desired substitution pattern. thieme-connect.comgoogle.com

Organofluorine compounds, a subset of halogenated aromatics, hold a special place in medicinal and agricultural chemistry due to the unique properties conferred by the carbon-fluorine bond, one of the strongest in organic chemistry. thieme-connect.com The introduction of fluorine can alter a molecule's metabolic stability and binding affinity to biological targets. atomfair.com

Significance of 3,5-Dichloro-4-fluorophenol in Organic Synthesis and Derivatization Research

This compound is a valuable intermediate in organic synthesis, particularly for creating pharmaceuticals and agrochemicals. atomfair.com Its distinct substitution pattern, with chlorine atoms at the 3 and 5 positions and a fluorine atom at the 4-position of the phenolic ring, makes it a unique building block for complex molecules. atomfair.com This specific arrangement of halogens influences the electronic properties and reactivity of the aromatic ring, allowing for selective chemical modifications.

In synthetic chemistry, this compound serves as a precursor in various reactions. It can undergo nucleophilic substitution, where the chlorine or fluorine atoms are replaced, and it can be used in coupling reactions like the Suzuki-Miyaura reaction to form new carbon-carbon bonds. atomfair.com The phenolic hydroxyl group can also be derivatized, for example, through etherification or esterification, to introduce further functional groups. chemistrysteps.com Derivatization is a common strategy in analytical chemistry to enhance the detectability of phenols in techniques like gas chromatography. epa.govresearchgate.netepa.gov For instance, phenols can be converted to their corresponding ethers or esters prior to analysis. epa.gov

The compound is instrumental in synthesizing more complex molecules. For example, it has been used in the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, a key intermediate for certain isoxazoline-substituted benzamides with pesticidal activity. google.com Furthermore, related structures like 3-(3,5-dichloro-4-hydroxyphenoxy)phenol have been synthesized and used to develop fluorogenic probes for detecting reactive oxygen species in biological systems. mdpi.com

Properties of this compound

Property Value
CAS Number 2995-04-2
Molecular Formula C₆H₃Cl₂FO
Appearance Crystalline solid

| Purity | >98% (HPLC) |

Table based on data from reference atomfair.com

Research Imperatives in the Environmental Chemistry of Halogenated Aromatics

Halogenated aromatic compounds, including chlorinated and fluorinated phenols, are of significant interest in environmental chemistry due to their widespread presence as environmental contaminants. medwinpublishers.comnih.govscirp.org They can be released into the environment through industrial effluents, the use of pesticides, and the degradation of more complex chlorinated hydrocarbons. medwinpublishers.comnih.gov The persistence, potential for bioaccumulation, and toxicity of these compounds necessitate research into their environmental fate and transport. nih.govnih.gov

The environmental behavior of a halogenated phenol is heavily influenced by its structure, including the number and position of its halogen substituents. nih.gov Highly halogenated compounds tend to be more resistant to degradation. nih.gov Research focuses on understanding the mechanisms of their breakdown through physical, chemical, and biological processes. gov.bc.ca For instance, microbial degradation, both aerobic and anaerobic, plays a crucial role in the natural attenuation of these pollutants. asm.orgresearchgate.net Some microorganisms can utilize halogenated aromatics as a carbon source, often involving dehalogenation steps. scirp.orgresearchgate.net

Another key area of research is the atmospheric fate of these compounds. rsc.org Volatile and semi-volatile halogenated aromatics can be transported over long distances in the atmosphere, where their primary removal mechanism is oxidation by hydroxyl radicals. rsc.orgrsc.org Understanding the kinetics and mechanisms of these atmospheric reactions is crucial for predicting their environmental lifetimes and transport potential. rsc.orgrsc.org The development of advanced analytical methods is also essential for detecting and quantifying these compounds at low levels in various environmental matrices, including water, soil, and air. epa.govnemi.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDCEIPNXTXMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2995-04-2
Record name 3,5-dichloro-4-fluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3,5 Dichloro 4 Fluorophenol and Its Structural Analogs

Strategic Pathways to the 3,5-Dichloro-4-fluorophenol Core Structure

The construction of the this compound scaffold can be approached through various synthetic strategies, ranging from traditional multi-step sequences to more streamlined one-pot methodologies.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a rational and controllable approach to complex molecules by isolating and purifying intermediates at each stage. This method allows for a wide range of reactions to be employed sequentially to build the desired substitution pattern. While a specific multi-step synthesis for this compound is not detailed in the provided context, a general approach would involve the sequential introduction of the chloro, fluoro, and hydroxyl groups onto a benzene (B151609) ring. The order of these steps is critical to ensure the correct regiochemistry, as the directing effects of the existing substituents will influence the position of subsequent additions. lumenlearning.com For instance, starting with a phenol (B47542), direct chlorination and fluorination would likely lead to a mixture of isomers. A more controlled synthesis might involve starting with a pre-functionalized benzene derivative and carrying out a series of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions, interspersed with functional group transformations.

Precursor Chemistry and Intermediate Synthesis for Functionalized Derivatives

The synthesis of functionalized analogs of this compound often requires the preparation of specific precursors and intermediates. These building blocks can then be elaborated into more complex molecules.

Synthesis of Halogenated Nitrobenzene Precursors (e.g., 3,5-Dichloro-4-fluoronitrobenzene)

Halogenated nitrobenzenes are important intermediates in the synthesis of many agrochemicals and pharmaceuticals. chemicalbook.com The synthesis of 3,5-dichloro-4-fluoronitrobenzene (B1581561) can be achieved through a nucleophilic aromatic substitution reaction. One reported method involves heating 3,4,5-trichloronitrobenzene (B33126) with potassium fluoride (B91410) in dimethylformamide (DMF). prepchem.com The fluoride ion displaces the chlorine atom at the 4-position, which is activated by the electron-withdrawing nitro group.

Table 2: Synthesis of 3,5-Dichloro-4-fluoronitrobenzene

Starting MaterialReagentSolventTemperature (°C)Time (h)Product
3,4,5-TrichloronitrobenzenePotassium Fluoride (KF)Dimethylformamide (DMF)140303,5-Dichloro-4-fluoronitrobenzene

Data compiled from a reported synthetic procedure. prepchem.com

Preparation of Functionalized Phenyl Ketone Intermediates (e.g., 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone)

Functionalized phenyl ketones are versatile intermediates that can be used to introduce acyl groups and serve as handles for further chemical modifications. The synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone is a key step in the preparation of certain pesticidally active compounds. epo.orggoogle.com One synthetic route involves the fluorination of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) using potassium fluoride in the presence of a phase transfer catalyst. epo.orggoogle.com

Table 3: Synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone

Starting MaterialReagentsSolventTemperature (°C)Time (h)Product
2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanonePotassium fluoride (KF), Tetraphenylphosphonium bromideSulfolane (B150427)16051-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone

Information sourced from a patent describing the synthesis of this intermediate. epo.orggoogle.com

Another approach to this ketone involves a Grignard reaction. 5-bromo-2-fluoro-1,3-dichlorobenzene is first converted to its corresponding Grignard reagent using isopropylmagnesium chloride lithium chloride complex. This organometallic intermediate is then reacted with piperidine (B6355638) trifluoroacetamide (B147638) to yield the desired product. chemicalbook.com

Formation of Aryloxy Phenol Scaffolds via Coupling Reactions

Aryloxy phenols are an important class of compounds with applications in materials science and medicinal chemistry. doaj.orgresearchgate.net Their synthesis often involves the formation of a diaryl ether linkage, which can be accomplished through various coupling reactions. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a classic method for forming such bonds. researchgate.net Modern variations of this reaction often use catalytic amounts of copper salts and various ligands to improve efficiency and reaction conditions. researchgate.netnih.gov

For example, the synthesis of 3-(p-substituted aryloxy) phenols has been achieved through an Ullmann coupling reaction of resorcinol (B1680541) with aryl iodides, using CuI and picolinic acid as catalysts. nih.gov While a direct synthesis of an aryloxy phenol scaffold from this compound is not provided, the existing methodologies for aryloxy phenol synthesis are broadly applicable. encyclopedia.pub A hypothetical coupling of this compound with an aryl halide under Ullmann conditions would lead to the corresponding aryloxy phenol derivative. Metal-free oxidative cross-coupling reactions of phenols with other arenes, mediated by a sulfoxide, also represent a modern approach to the formation of C-C bonds to phenolic rings. rsc.org

Key Chemical Transformations and Reaction Engineering

The synthesis of halogenated phenols like this compound relies on a series of key chemical transformations. These reactions are engineered to control the substitution patterns on the aromatic ring, ensuring the desired isomer is produced.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Halogenated Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those with electron-withdrawing groups. wikipedia.org In the context of halogenated phenols, the SNAr mechanism allows for the displacement of a halide by a nucleophile. wikipedia.org Aromatic rings, typically nucleophilic, can be rendered electrophilic by the presence of suitable substituents, facilitating this type of substitution. wikipedia.org

The reaction generally proceeds via a two-step addition-elimination mechanism. pressbooks.pub The nucleophile first attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted during this stage. libretexts.org In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride often being the most effective due to the high polarity of the carbon-fluorine bond. wikipedia.org

For aryl halides that are not activated by electron-withdrawing groups, SNAr reactions can be challenging. pressbooks.pub However, under forcing conditions, such as high temperature and pressure, even unactivated aryl halides can undergo nucleophilic substitution. pressbooks.pub For instance, chlorobenzene (B131634) can be converted to phenol by treatment with sodium hydroxide (B78521) at 350°C. pressbooks.pub The presence of electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group significantly activates the ring towards nucleophilic attack and favors the SNAr mechanism. wikipedia.orgmasterorganicchemistry.com

Recent advancements have focused on expanding the scope of SNAr reactions to include electron-neutral and electron-rich fluoroarenes. nih.gov One such approach involves cation radical-accelerated nucleophilic aromatic substitution, which can be achieved using organic photoredox catalysis under mild conditions. nih.gov This method has shown applicability with various nucleophiles, including azoles, amines, and carboxylic acids. nih.gov

Key Aspects of SNAr Reactions in Halogenated Systems
AspectDescriptionSignificance
MechanismTwo-step addition-elimination process involving a Meisenheimer complex intermediate. pressbooks.publibretexts.orgDetermines the reaction kinetics and the stability of intermediates.
Leaving Group EffectThe reactivity order for halogens is often F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. wikipedia.orgFluoride's high electronegativity makes the attached carbon highly electrophilic, facilitating the initial nucleophilic attack.
Activating GroupsElectron-withdrawing groups (e.g., -NO2) at ortho and para positions accelerate the reaction by stabilizing the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comCrucial for the feasibility and rate of SNAr on many aromatic systems.
Reaction ConditionsCan range from harsh (high temperature/pressure for unactivated systems) to mild (photoredox catalysis for electron-rich systems). pressbooks.pubnih.govChoice of conditions depends on the substrate's reactivity and can influence yield and selectivity.

Demethylation Strategies in Phenol Synthesis

Demethylation is a critical step in the synthesis of phenols from their corresponding methyl ethers (anisoles). This transformation is particularly relevant when the synthetic route initially favors the introduction of a methoxy (B1213986) group, which is later converted to a hydroxyl group.

Several reagents and methods have been developed for the cleavage of methyl phenyl ethers. sci-hub.se One common approach involves the use of boron tribromide (BBr3) in an inert solvent like dichloromethane. researchgate.net This reaction is typically performed at low temperatures and allows for the efficient removal of the methyl group to yield the phenol. researchgate.net Another effective reagent is iodotrimethylsilane (B154268) (TMSI), which can achieve demethylation, sometimes facilitated by microwave irradiation to accelerate the reaction. sci-hub.se

The choice of demethylation agent can depend on the other functional groups present in the molecule to avoid unwanted side reactions. For instance, while BBr3 is powerful, it can sometimes be too harsh for sensitive substrates. In such cases, alternative methods might be employed.

Recent research has also explored catalytic methods for demethylation. For example, a H4Nb2O7 modified MoS2 catalyst has been shown to be highly effective for the selective demethylation of anisole (B1667542) to phenol under hydrogen pressure. rsc.org This heterogeneous catalyst demonstrates high conversion and selectivity, offering a potentially more sustainable approach to this transformation. rsc.org

Comparison of Demethylation Reagents for Anisole Derivatives
Reagent/MethodTypical ConditionsAdvantagesConsiderations
Boron tribromide (BBr3)Dichloromethane, low temperature (e.g., 0°C). researchgate.netHighly effective and widely used.Can be harsh and may affect other functional groups.
Iodotrimethylsilane (TMSI)Neat or in a solvent, can be accelerated with microwave heating. sci-hub.seEffective for cleaving methyl ethers.Reagent can be moisture-sensitive.
H4Nb2O7 modified MoS2 catalystHydrogen pressure, elevated temperature (e.g., 270°C). rsc.orgHigh selectivity and conversion, heterogeneous catalyst can be recycled. rsc.orgRequires specific catalytic setup and conditions.

Regioselective Halogenation and Fluorination Methodologies

Achieving the correct substitution pattern in the synthesis of compounds like this compound requires highly regioselective halogenation and fluorination methods. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles.

For the chlorination of phenols, various reagents and catalysts can be employed to control the regioselectivity. For instance, sulfuryl chloride in the presence of a Lewis acid like aluminum chloride can be used. researchgate.net The choice of solvent and reaction conditions can influence the ortho/para selectivity.

Fluorination of aromatic compounds can be more challenging due to the high reactivity of many fluorinating agents. Electrophilic fluorination often employs reagents like N-fluorobenzenesulfonimide (NFSI). The regioselectivity is again governed by the electronic and steric properties of the substituents already on the ring.

In some synthetic strategies, the fluorine atom is introduced early in the sequence, and subsequent halogenations are directed by its presence, along with other functional groups. For example, starting with a fluorinated precursor, the chlorine atoms can be introduced in a regioselective manner.

The synthesis of related structures, such as 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- pressbooks.pubresearchgate.netnih.gov-triazoles, highlights the importance of regioselective synthesis in constructing complex fluorinated molecules. nih.gov In this case, a 1,3-dipolar cycloaddition reaction proceeds with high regioselectivity. nih.gov

Directed ortho-Metalation and Regioselective Lithiation in Dichlorofluorophenyl Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org

Common DMGs include methoxy, amide, and carbamate (B1207046) groups. wikipedia.org The strength of the DMG can influence the efficiency of the lithiation. For dichlorofluorophenyl systems, the existing halogen atoms and other substituents will influence the site of lithiation. The acidity of the ring protons is a key factor, and the DMG serves to kinetically favor deprotonation at a specific ortho position. uwindsor.ca

In the case of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, treatment with butyllithium (B86547) leads to deprotonation at the 4-position of the dichlorophenyl ring, which is ortho to both chlorine atoms. arkat-usa.org This demonstrates the powerful directing effect of the two chlorine atoms. arkat-usa.org However, by modifying the reaction conditions, for example by using butyllithium complexed with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), lithiation can be directed to the position adjacent to the fluorine atom on the other ring. arkat-usa.org This highlights the ability to tune the regioselectivity of lithiation by careful choice of reagents and additives.

Explorations in Green Chemistry Principles for Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. ijierm.co.in These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com

Key areas of exploration in green chemistry for halogenated phenol synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. chemistryviews.org

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste. mdpi.com Catalysts can enable reactions to proceed under milder conditions and with higher selectivity. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comijpsjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing the generation of byproducts. mdpi.com

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources. jddhs.com

For example, a sustainable process for phenol production from benzene has been developed using electrocatalytic oxidation. innoget.comyedarnd.com This method avoids many of the hazardous intermediates and byproducts associated with traditional methods like the cumene (B47948) process. innoget.com Another green approach involves the use of deep eutectic solvents as catalysts for the transformation of arylboronic acids into phenols using hydrogen peroxide as a benign oxidant. chemistryviews.org Such strategies, while not directly reported for this compound, represent the direction of future research in the sustainable synthesis of halogenated phenols.

Green Chemistry Approaches in Chemical Synthesis
PrincipleApplication in SynthesisExample/Potential Benefit
Alternative SolventsReplacing hazardous organic solvents with water, supercritical CO2, or ionic liquids. ijpsjournal.comReduces pollution and health risks associated with volatile organic compounds.
CatalysisUsing catalysts (e.g., enzymes, heterogeneous catalysts) to increase reaction efficiency and selectivity. mdpi.comLowers energy requirements, reduces waste by minimizing side reactions, and allows for catalyst recycling.
Energy EfficiencyEmploying methods like microwave irradiation or flow chemistry. jddhs.comijpsjournal.comShortens reaction times and reduces overall energy consumption. ijpsjournal.com
Atom EconomyDesigning syntheses where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.comMinimizes the formation of waste and byproducts.

Computational and Theoretical Chemistry Studies of 3,5 Dichloro 4 Fluorophenol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netkarazin.ua It is widely applied to predict a range of molecular properties with a favorable balance between computational cost and accuracy.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For phenolic compounds, a key conformational feature is the orientation of the hydroxyl (-OH) group's hydrogen atom relative to the plane of the benzene (B151609) ring. In the case of 3,5-Dichloro-4-fluorophenol, this involves determining the rotational barrier of the C-O bond.

Theoretical calculations are employed to identify the most stable conformer. The optimized molecular geometry is achieved when the forces on all atoms are close to zero, representing a minimum on the potential energy surface. For substituted phenols, computational studies often explore both intramolecular and intermolecular interactions, such as the formation of dimers through hydrogen bonding, which can influence their physical and chemical properties. nih.govresearchgate.net Studies on similar chlorinated phenols have utilized DFT methods with basis sets like B3LYP/6-311+G(d,p) to derive optimized geometrical parameters. researchgate.netkarazin.uasemanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Phenol (B47542) (Conceptual)

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond Length (Å)C-F1.349
Bond Length (Å)C-Cl1.750
Bond Length (Å)C-O1.348
Bond Length (Å)O-H0.965
Bond Angle (°)C-C-F119.0
Bond Angle (°)C-C-Cl119.5
Bond Angle (°)C-O-H109.0

Note: The data in this table is conceptual and illustrates typical outputs from a DFT geometry optimization for a halogenated phenol.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. numberanalytics.com

DFT calculations provide the energies of these orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. semanticscholar.org A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. semanticscholar.orgnumberanalytics.com Analysis of related molecules shows that these calculations are typically performed using methods like DFT/B3LYP with a 6-311+G(d,p) basis set. researchgate.netnih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

ParameterEnergy (eV)Significance
E(HOMO)-6.8Electron-donating ability (Ionization Potential)
E(LUMO)-1.5Electron-accepting ability (Electron Affinity)
Energy Gap (ΔE)5.3Chemical reactivity and stability

Note: The data in this table is illustrative of typical values obtained from FMO analysis.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wolfram.combhu.ac.in The ESP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red (negative potential). tandfonline.comwalisongo.ac.id Conversely, electron-deficient regions, which are prone to nucleophilic attack, are colored blue (positive potential). tandfonline.comwalisongo.ac.id For this compound, the ESP map would be expected to show a significant negative potential (red) around the electronegative oxygen atom of the hydroxyl group, identifying it as a likely site for hydrogen bonding and interaction with electrophiles. The area around the hydroxyl hydrogen would exhibit a positive potential (blue). Green and yellow regions denote areas of intermediate or near-neutral potential. tandfonline.com

Computational methods can accurately predict spectroscopic data, such as ¹³C NMR chemical shifts. st-andrews.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR parameters.

These theoretical predictions are highly valuable for several reasons. They can aid in the assignment of signals in experimentally obtained spectra and help validate that the computationally optimized geometry corresponds to the actual molecular structure. mdpi.com Discrepancies between calculated and observed shifts can point to specific structural features or environmental effects not accounted for in the calculation, such as solvent interactions. While modern deep learning approaches show high accuracy, DFT remains a cornerstone for detailed structural verification. st-andrews.ac.ukncssm.edu

Table 3: Hypothetical Comparison of Experimental vs. DFT-Calculated ¹³C Chemical Shifts (ppm)

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Deviation (ppm)
C1 (C-OH)145.2146.0+0.8
C2/C6118.5118.1-0.4
C3/C5 (C-Cl)125.0125.5+0.5
C4 (C-F)155.8156.2+0.4

Note: This table provides a hypothetical scenario to illustrate the application of computational prediction of NMR shifts. The carbon numbering is standard, starting from the hydroxyl-substituted carbon.

The properties of a molecule in the gas phase can differ significantly from its properties in a solvent. Computational models can simulate the effects of a solvent environment, providing a more realistic description of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEFPCM), are commonly used for this purpose. bohrium.com

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent influences the molecule's geometry, dipole moment, and electronic properties like the HOMO-LUMO gap. bohrium.comresearchgate.net Studies on similar molecules have shown that solvent polarity can significantly alter global chemical reactivity descriptors. researchgate.net For instance, the HOMO-LUMO energy gap may decrease in polar solvents, indicating a change in the molecule's reactivity compared to the gas phase.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes.

For this compound, an MD simulation in an aqueous environment could be used to study the structure and dynamics of the surrounding water molecules (the hydration shell). rsc.org This would reveal detailed information about hydrogen bonding between the phenolic -OH group and water, as well as the hydrophobic interactions around the halogenated ring. rsc.org Such simulations are crucial for understanding how the molecule behaves in a biological context, for example, when interacting with a protein binding site. chemrxiv.org

Quantum Mechanics (QM) Approaches in Mechanistic Elucidation

Quantum mechanics (QM) serves as a powerful tool to investigate reaction mechanisms at the atomic level, offering a detailed view of electronic rearrangements that are otherwise experimentally inaccessible. For halogenated phenols, QM methods, particularly Density Functional Theory (DFT), are employed to model reactions such as oxidation and dehalogenation.

Recent computational studies on the enzymatic dehalogenation of similar fluorophenols by heme dehaloperoxidases have utilized combined QM/MM (Quantum Mechanics/Molecular Mechanics) and DFT approaches. These studies have shed light on the defluorination mechanism, identifying a multi-step process. acs.org The reaction is proposed to initiate with a hydrogen atom abstraction from the phenolic hydroxyl group by the enzyme's active species, followed by a rate-determining OH transfer to the aromatic ring. acs.org This process leads to the formation of an intermediate that subsequently eliminates the fluorine atom to yield a benzoquinone product. acs.org While these investigations were not performed specifically on this compound, the mechanistic principles derived are highly relevant for understanding its potential enzymatic or chemical degradation pathways. The presence of chlorine atoms on the ring in this compound is expected to influence the energetics of such reaction pathways.

In a broader context, QM studies on the oxidative degradation of various substituted phenols by flavin-dependent monooxygenases have revealed that the rate of reaction is often controlled by the deprotonation of the phenolic group. rsc.org The acidity of the phenol, which is significantly influenced by the electron-withdrawing or donating nature of its substituents, is a key determinant of the reaction kinetics. rsc.org For this compound, the cumulative electron-withdrawing effects of the two chlorine atoms and the fluorine atom would be a critical factor in such mechanistic models.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from QM calculations into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.denih.gov This analysis provides quantitative insights into bonding, charge distribution, and the stabilizing effects of electron delocalization. materialsciencejournal.org

NBO analysis of halogenated phenols typically reveals significant hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. materialsciencejournal.org For a molecule like this compound, key interactions would include the delocalization of lone pair electron density from the oxygen, chlorine, and fluorine atoms into the antibonding orbitals of the benzene ring (n → π* interactions). These interactions are crucial for stabilizing the molecule and influence the aromatic character and reactivity of the ring.

Table 1: Representative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Generic Dichlorofluorophenol Analog

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π* (C-C)High
LP (Cl)σ* (C-C)Moderate
LP (F)σ* (C-C)Moderate
π (C-C)π* (C-C)High

Note: This table is illustrative and based on general principles of NBO analysis for halogenated phenols. E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital.

Comparative Theoretical Studies with Other Halogenated Phenol Analogs

Comparative theoretical studies are essential for understanding how the type, number, and position of halogen substituents affect the properties of phenolic compounds. By systematically comparing a series of related molecules, researchers can establish structure-property relationships.

A notable comparative study utilized DFT to investigate the acute toxicity of a large set of 43 halogenated phenols, developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net Such studies correlate calculated quantum chemical descriptors (like HOMO-LUMO energies, dipole moment, and atomic charges) with experimentally observed biological activity. researchgate.net Although this compound was not in this specific dataset, the methodology is directly applicable. The electronic properties of this compound, shaped by its unique substitution pattern, would be a key input for predicting its potential environmental impact or biological activity relative to other halogenated phenols.

Another comparative study on 2,6-dichloro-4-fluoro phenol employed both DFT and Hartree-Fock (HF) methods to calculate its optimized geometry, vibrational frequencies, and electronic properties. semanticscholar.orgresearchgate.net The results from these different theoretical levels are often compared to gauge the accuracy and computational cost of the methods. Such comparisons are crucial for selecting the appropriate level of theory for more complex investigations.

Table 2: Comparison of Calculated Properties for Halogenated Phenol Analogs

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
2,6-Dichloro-4-fluorophenolDFT/B3LYP-6.8-1.25.6
4-Fluorophenol (B42351)DFT---
2-ChlorophenolDFT---
2,4-Dichlorophenol (B122985)DFT---

Note: Data for analogs are sourced from various computational studies. researchgate.netsemanticscholar.org Specific values for this compound are not available in the cited literature and are represented by '-'. The energy gap is a key indicator of chemical reactivity.

Reactivity and Reaction Mechanisms of 3,5 Dichloro 4 Fluorophenol and Analogs

Oxidative Transformation Pathways

Oxidative processes are a primary route for the transformation of halogenated phenols. These reactions can be initiated by enzymatic or chemical means, leading to dehalogenation and the formation of various oxidized products.

Heme-containing enzymes, including natural dehaloperoxidases (DHP) and engineered artificial peroxidases, are capable of catalyzing the oxidative degradation of halogenated phenols. nih.govrsc.org DHP, found in the marine worm Amphitrite ornata, utilizes hydrogen peroxide (H₂O₂) to oxidize substrates like 2,4,6-trihalogenated phenols to their corresponding 2,6-dihalo-1,4-benzoquinones. rsc.org The catalytic cycle begins with the reaction of the ferric (Fe³⁺) heme center with H₂O₂ to form a highly reactive intermediate known as Compound I. rsc.org This intermediate is then reduced by the phenol (B47542) substrate. acs.org

The mechanism for DHP-catalyzed dehalogenation is proposed to be similar to that of horseradish peroxidase (HRP). nih.gov It involves two sequential one-electron oxidations of the phenol, leading to a cationic intermediate that resembles a Meisenheimer complex, a structure typically seen in nucleophilic aromatic substitution. nih.gov An alternative proposed mechanism for some systems involves a direct oxygen atom transfer from the enzyme's Compound I to the phenol. researchgate.net

Artificial metalloenzymes have also been developed to mimic peroxidase activity. One such enzyme, Fe-MC6*a, promotes the H₂O₂-dependent oxidation of various halophenols. mdpi.comresearchgate.net This artificial peroxidase demonstrates substrate-dependent chemoselectivity, highlighting the potential for designing catalysts for specific environmental remediation tasks. mdpi.comresearchgate.net While DHP shows a preference for brominated phenols under physiological conditions, it can also act on fluorinated and chlorinated analogs, albeit with weaker binding affinities and lower turnover rates. utsa.edu

Dehalogenation, the cleavage of a carbon-halogen bond, is a critical step in the breakdown of halogenated phenols. This process can occur through oxidative mechanisms, often catalyzed by enzymes.

Enzymatic studies on phenol hydroxylases reveal a fascinating regiospecificity in dehalogenation. The phenol hydroxylase from Rhodococcus opacus 1G, for instance, exhibits a preference for oxidative defluorination at the C2 position (ortho to the hydroxyl group) over hydroxylation at a non-fluorinated C6 position in various 2-fluorophenol (B130384) analogs. oup.comoup.com This same enzyme is also capable of oxidative dechlorination, as demonstrated by the exclusive formation of 3,5-dichlorocatechol (B76880) from the hydroxylation of 2,3,5-trichlorophenol. oup.comoup.com This indicates that a single enzyme can catalyze the removal of different halogens. In contrast, many other bacterial phenol hydroxylases favor hydroxylation at a non-halogenated ortho position. oup.comoup.com

Computational studies on heme dehaloperoxidases reacting with 2,4,6-trifluorophenol (B1297822) suggest a mechanism that begins with hydrogen atom abstraction from the phenolic -OH group, followed by an OH rebound to the ortho- or para-position. acs.orgacs.org The subsequent defluorination step is considered rate-determining. acs.orgacs.org The final release of the fluoride (B91410) ion can occur either within the protein, assisted by a proton donor, or after the intermediate product diffuses into the surrounding solution. acs.orgacs.org

The table below summarizes the regiospecificity of ortho-hydroxylation for various 2-fluorophenol derivatives by whole cells of Rhodococcus opacus 1G, indicating the preference for oxidative defluorination versus hydroxylation at an alternative position.

SubstrateOxidative Defluorination at C2 (%)Hydroxylation at C6 (%)
2-Fluorophenol1000
2,4-Difluorophenol8515
2,5-Difluorophenol7030
2,3,4-Trifluorophenol8020
2,3,5-Trifluorophenol6535
2,4,5-Trifluorophenol6040

Data adapted from studies on Rhodococcus opacus 1G, illustrating the percentage of initial attack at the C2 (defluorination) vs. C6 (hydroxylation) position. oup.com

The oxidation of halophenols frequently leads to the formation of quinones. For example, the artificial peroxidase Fe-MC6*a catalyzes the oxidative defluorination of 4-fluorophenol (B42351) to produce 1,4-benzoquinone (B44022) as the primary product. mdpi.comresearchgate.net Similarly, enzymes like dehaloperoxidase and horseradish peroxidase convert 2,4,6-trichlorophenol (B30397) into 2,6-dichloro-1,4-benzoquinone. rsc.orgresearchgate.net

Chemical oxidants can also be used to generate quinones from phenols. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI), have been shown to oxidize polycyclic aromatic phenols regiospecifically to their corresponding ortho- or para-quinones. nih.gov For instance, IBX oxidation of 1- and 2-naphthol (B1666908) both yield 1,2-naphthoquinone. nih.gov The choice of reagent can influence the isomeric product; BTI oxidation of 1-phenanthrol yields the para-quinone, while oxidation of 2-phenanthrol gives the ortho-quinone. nih.gov The oxidation of 4-amino-3,5-dichlorophenol (B1201274) can also lead to the formation of quinone derivatives.

Hydrolysis and Photohydrolysis Reaction Mechanisms

Hydrolysis represents an important abiotic transformation pathway for halogenated phenols. Studies on trifluoromethylphenols (TFMPs), which are structural analogs, show that these compounds can undergo spontaneous defluorination via hydrolysis in aqueous solutions, particularly under alkaline conditions. rsc.org The reactivity is strongly dependent on the pH, as the deprotonated phenolate (B1203915) form is significantly more reactive than the neutral phenol form. rsc.orgacs.org For example, the direct photolysis rate constant for 3-(trifluoromethyl)phenol (B45071) at pH 10 is two orders of magnitude larger than at pH 7. acs.org

Photohydrolysis, induced by light, can also lead to dehalogenation. The photolysis of fluorinated phenols can proceed via the substitution of a fluorine atom. acs.org This process is also pH-dependent, with anionic forms reacting more readily than molecular ones. acs.org The photolytic degradation of 3-trifluoromethyl-4-nitrophenol (TFM), for instance, is strongly affected by pH and the substitution pattern on the ring. colab.ws

Kinetics and Thermodynamics of Chemical Transformations

The kinetics of chemical transformations of substituted phenols are highly dependent on the substituents, the oxidant, and reaction conditions such as pH. In the oxidation of various substituted phenols by hydroxyl radicals (•OH), the second-order rate constants typically range from 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com Phenols with electron-donating groups (e.g., -OH, -CH₃) exhibit higher reaction rates than those with electron-withdrawing groups (e.g., -NO₂, -COOH) because the former increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic radical attack. mdpi.com

The table below presents the second-order rate constants for the reaction of several substituted phenolic compounds with •OH, illustrating the influence of different substituents.

CompoundAbbreviationkPhCs, OH (10⁹ L mol⁻¹ s⁻¹)
SyringolSYR7.71 ± 0.19
3,5-DimethylphenolDMP9.21 ± 0.23
3-Methylcatechol3MC10.3 ± 0.26
VanillinVL5.98 ± 0.15
CatecholCAT6.68 ± 0.17
4-Nitrophenol4NP2.01 ± 0.05

Second-order rate constants (kPhCs, OH) for the reaction of selected substituted phenolic compounds with hydroxyl radicals (•OH) at pH 5. mdpi.com

Studies on the oxidation of substituted phenols by potassium bromate (B103136) in an acidic medium show that the reaction follows first-order kinetics with respect to the oxidant, the substrate, and H⁺ ions. journalirjpac.com Thermodynamic parameters such as activation energy (Ea), enthalpy change (ΔH), and free energy change (ΔG) have been calculated for these reactions, providing insight into the reaction mechanism and the structure of the transition state. journalirjpac.com For example, in the oxidation of 3,4-dimethyl phenol at 308K, the activation energy was found to be 58.59 kJ/mol, the enthalpy change was 56.03 kJ/mol, and the free energy change was 73.19 kJ/mol. journalirjpac.com

Catalytic Reactivity Studies

The reactivity of 3,5-dichloro-4-fluorophenol and its analogs is significantly influenced by the presence of halogen substituents on the aromatic ring. These substituents create electron-deficient sites that are susceptible to various catalytic transformations, including coupling reactions, dehalogenation, and oxidation. Research into these catalytic processes is driven by the need to synthesize complex molecules for pharmaceuticals and agrochemicals, as well as to understand the environmental fate of halogenated phenols.

Copper-Catalyzed Coupling Reactions

Copper-based catalysts are effective in promoting the formation of carbon-oxygen bonds in Ullmann-type coupling reactions. A notable application involves the synthesis of diaryl ethers, which are important structural motifs in various biologically active compounds.

For instance, 3-(3,5-dichloro-4-hydroxyphenoxy)phenol has been synthesized from 4-iodophenol (B32979) and 3-methoxyphenol (B1666288) through a multi-step process where a key step is a copper-catalyzed Ullmann reaction. mdpi.com This synthesis was also adapted to produce 3-(3,5-dichloro-4-hydroxyphenoxy)-4-chlorophenol. mdpi.com Similarly, the synthesis of 3-(p-substituted aryloxy) phenols has been achieved by coupling resorcinol (B1680541) with aryl iodides using a catalytic system of copper(I) iodide (CuI) and picolinic acid. mdpi.com

Another significant copper-catalyzed process is the Sandmeyer reaction, used to synthesize 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) from 3,5-dichloro-4-fluoroaniline. google.com In this reaction, the diazonium salt intermediate derived from the aniline (B41778) reacts with cuprous bromide dissolved in hydrobromic acid. google.com

Table 1: Examples of Copper-Catalyzed Reactions

Starting Materials Catalyst System Product Reaction Type
4-Iodophenol, 3-Methoxyphenol Copper 3-(3,5-dichloro-4-hydroxyphenoxy)phenol Ullmann Reaction
Resorcinol, Aryl Iodides CuI, Picolinic Acid 3-(p-substituted aryloxy) phenols Ullmann Reaction

Phase Transfer Catalysis in Nucleophilic Aromatic Substitution

The trifluoromethyl group, while not as strongly activating as a nitro group, can facilitate nucleophilic aromatic substitution on a benzene ring, especially with the aid of a phase transfer catalyst. A process has been developed for the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone from 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714). google.com

This reaction involves the substitution of the chlorine atom at the C-4 position with fluorine. The transformation is achieved by reacting the trichloro-precursor with potassium fluoride in a polar solvent like sulfolane (B150427) or dimethylformamide. google.com The presence of a phase transfer catalyst, such as a phosphonium (B103445) or ammonium (B1175870) salt, is crucial for the reaction to proceed efficiently. google.com The reaction is typically conducted at elevated temperatures, ranging from 100 °C to 250 °C. google.com

Enzymatic and Biomimetic Catalytic Oxidation

Enzymes and their synthetic mimics offer highly selective and efficient routes for the transformation of halogenated phenols. Flavin-dependent monooxygenases, for example, can catalyze the oxidative dehalogenation of these compounds. The enzyme HadA has been shown to catalyze the dechlorination of various chlorophenols. rsc.org For substrates with a para-substituent, like 4-chlorophenol (B41353), the enzyme catalyzes both hydroxylation and dechlorination to yield benzoquinone. rsc.org

Artificial metalloenzymes have also been developed to mimic the function of peroxidases. One such miniaturized enzyme, Fe-MC6*a, demonstrates substrate-dependent chemoselectivity in the oxidation of halophenols. mdpi.com It catalyzes the oxidative dehalogenation of 4-fluorophenol (4-FP) to 1,4-benzoquinone. mdpi.com In contrast, under the same conditions, 4-chloro, 4-bromo, and 4-iodophenol are converted into oligomeric compounds through C-O bond formation. mdpi.com

The catalytic efficiency, measured by turnover numbers (TONs), is influenced by the nature of the halogen substituent.

Table 2: Fe-MC6*a-Catalyzed Oxidation of 4-Halophenols

Substrate Product(s) Turnover Number (TON)
4-Fluorophenol (4-FP) 1,4-Benzoquinone 503
4-Chlorophenol (4-CP) Oligomers 325
4-Bromophenol (4-BP) Oligomers 235
4-Iodophenol (4-IP) Oligomers 208

Data sourced from a study on the selective oxidation of halophenols catalyzed by an artificial miniaturized peroxidase. mdpi.com

Furthermore, studies on the degradation of 4-fluorophenol by Arthrobacter sp. have identified a two-component monooxygenase system. This system utilizes NADH to catalyze the para-hydroxylation and dehalogenation of 4-halophenols, converting 4-FP into hydroquinone (B1673460). asm.org

Palladium-Catalyzed Dehalogenation

Palladium catalysts are widely used for hydrodechlorination reactions. For instance, 3,5-dichlorophenol (B58162) can be obtained through the catalytic hydrodechlorination of more highly chlorinated polychlorophenols using a palladium catalyst in either organic or aqueous media. nih.gov

Environmental Fate and Degradation Pathways of 3,5 Dichloro 4 Fluorophenol

Biodegradation Mechanisms by Microorganisms

The microbial breakdown of halogenated phenols is a key process in their environmental detoxification. Various bacterial strains have demonstrated the ability to utilize these compounds as a source of carbon and energy, transforming them into less harmful substances.

A range of microorganisms has been identified with the capability to degrade halogenated phenols, including those structurally similar to 3,5-Dichloro-4-fluorophenol. While specific studies on this compound are limited, the degradation capabilities of certain bacterial genera towards chlorinated and fluorinated phenols suggest their potential role in its biotransformation.

Prominent among these are species from the genera Arthrobacter, Rhodococcus, and Pseudomonas.

Arthrobacter sp. are known for their metabolic versatility. ajol.info For instance, Arthrobacter chlorophenolicus A6 can degrade 4-chlorophenol (B41353), and other species have been shown to metabolize 2,4-dichlorophenoxyacetate (B1228070) by first converting it to 2,4-dichlorophenol (B122985). nih.govacs.orgcdnsciencepub.com Strains like Arthrobacter sp. IF1 can grow on 4-fluorophenol (B42351), indicating an ability to handle fluorinated aromatics. asm.org

Rhodococcus opacus is recognized for its robust metabolism of various aromatic compounds, including phenol (B47542) and its halogenated derivatives. oup.comnih.govmdpi.com Strains of Rhodococcus have been shown to degrade 2,4-dichlorophenol and other fluorophenols. nih.govnih.gov Their ability to withstand high concentrations of toxic compounds makes them suitable candidates for bioremediation. oup.comnih.gov

Pseudomonas fluorescens is another key player in the degradation of halogenated aromatics. researchgate.net Research has shown its ability to degrade compounds like 3,4-difluoroaniline (B56902) and its involvement in the catabolism of fluorophenols and fluorobenzoates. researchgate.netoup.com Some Pseudomonas species can utilize 2,4-dichlorophenol as a sole carbon and energy source. nih.gov

The degradation of complex halogenated compounds is often achieved by microbial consortia, where different strains work synergistically to complete the mineralization process. For example, a consortium of three bacterial strains was necessary for the complete mineralization of fluorobenzene. nih.gov

Table 1: Microbial Strains with Demonstrated Halogenated Phenol Degradation Capabilities

Microbial Genus/Species Degraded Compound(s) Key Findings Citations
Arthrobacter sp. 4-Fluorophenol, 4-Chlorophenol, 2,4-Dichlorophenol Utilizes 4-fluorophenol as a sole carbon and energy source; degrades various phenolic compounds. nih.govacs.orgasm.org
Rhodococcus opacus Phenol, 2,4-Dichlorophenol, Fluorophenols Possesses robust pathways for aromatic degradation, including the β-ketoadipate pathway; tolerates high phenol concentrations. oup.comnih.govmdpi.comnih.gov
Pseudomonas fluorescens 3,4-Difluoroaniline, Fluorophenols, 2,4-Dichlorophenol Capable of defluorination and degradation of various fluoroaromatic and chloroaromatic compounds. nih.govresearchgate.netoup.com

The microbial degradation of halogenated phenols is initiated by specific enzymes that catalyze the initial attack on the aromatic ring. The primary enzymes involved are monooxygenases and dioxygenases, which incorporate oxygen atoms into the phenol molecule, making it susceptible to ring cleavage. ajol.infoasm.org

Monooxygenases : These enzymes introduce a single hydroxyl group onto the aromatic ring. For example, in the degradation of 4-chlorophenol and 4-fluorophenol by Arthrobacter sp., a two-component monooxygenase hydroxylates the substrate, leading to the removal of the halogen and the formation of a hydroquinone (B1673460) or a substituted catechol. asm.org This initial hydroxylation is a critical step that often dictates the subsequent metabolic route.

Dioxygenases : Following hydroxylation, the resulting dihydroxyaromatic intermediate (like a catechol or hydroquinone) undergoes ring fission catalyzed by dioxygenases. There are two main ring-cleavage pathways:

Ortho-cleavage (intradiol) : The enzyme, typically a catechol 1,2-dioxygenase, breaks the bond between the two hydroxyl-bearing carbon atoms. This pathway is common in Rhodococcus species for phenol degradation, leading to intermediates that enter the β-ketoadipate pathway for conversion into central metabolites like succinyl-CoA and acetyl-CoA. oup.comnih.govmdpi.com

Meta-cleavage (extradiol) : The ring is cleaved adjacent to one of the hydroxyl groups by enzymes like catechol 2,3-dioxygenase. researchgate.net This pathway was observed in Pseudomonas fluorescens during the degradation of 3,4-difluoroaniline. researchgate.net

The degradation of this compound would likely proceed through one of these pathways, initiated by a monooxygenase capable of recognizing the substituted phenol.

The breakdown of halogenated phenols proceeds through a series of intermediate compounds. Identifying these metabolites is crucial for elucidating the degradation pathway. For compounds like this compound, the intermediates are expected to be halogenated catechols or hydroquinones.

Catechols : The degradation of 2,4-dichlorophenol by various bacteria proceeds via the formation of 3,5-dichlorocatechol (B76880). cdnsciencepub.comnih.gov Similarly, the breakdown of other chlorophenols often yields corresponding chlorocatechols. nih.gov It is plausible that the degradation of this compound could involve a dichlorinated and fluorinated catechol intermediate.

Hydroquinones : The degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 was found to produce hydroquinone. asm.org Likewise, the metabolism of 4-chlorophenol can also proceed through a hydroquinone intermediate. d-nb.info This suggests that initial dehalogenation-hydroxylation at the para-position to the existing hydroxyl group is a possible route.

Fluoropyrogallols (Trihydroxybenzenes) : Following the formation of a catechol or hydroquinone, further hydroxylation can occur. For instance, the degradation of 4-chlorocatechol (B124253) in Arthrobacter chlorophenolicus A6 leads to the formation of 1,2,4-benzenetriol (B23740) (hydroxyhydroquinone). d-nb.info While the specific formation of a "fluoropyrogallol" (a fluorinated 1,2,3-trihydroxybenzene) is not explicitly documented in the search results, the formation of trihydroxylated intermediates from dihydroxylated precursors is a known step in aromatic degradation pathways. d-nb.infoasm.org The breakdown of this compound could therefore potentially form a di-chloro-fluoro-trihydroxybenzene intermediate prior to or after ring cleavage.

Dehalogenation, the removal of halogen substituents from the aromatic ring, is the critical step in detoxifying halogenated phenols. This can occur either before or after the ring is cleaved.

Hydrolytic/Oxygenolytic Dehalogenation : This is a common initial step where a monooxygenase enzyme replaces a halogen atom with a hydroxyl group. asm.org This process was observed in the degradation of 4-fluorophenol to hydroquinone and 4-chlorophenol to hydroquinone, where the fluorine or chlorine atom is removed simultaneously with hydroxylation. asm.orgd-nb.info Given the structure of this compound, an initial oxygenolytic attack could remove the fluorine atom at the C4 position or one of the chlorine atoms at the C3 or C5 positions.

Reductive Dehalogenation : This process, which is more common under anaerobic conditions, involves the replacement of a halogen atom with a hydrogen atom. nih.govuni-halle.de While the provided information focuses on aerobic degradation, reductive dehalogenation is a known pathway for various chlorinated pollutants. nih.gov

Dehalogenation after Ring Cleavage : In some pathways, halogenated intermediates are formed and the halogen atoms are removed later in the metabolic sequence from aliphatic intermediates after the aromatic ring has been opened. asm.org

The cleavage of the carbon-fluorine bond, known for its high strength, is a significant challenge for microorganisms. However, studies have confirmed that biodefluorination does occur, often initiated by powerful oxygenase enzymes. asm.orgnih.govacs.org

Advanced Oxidation Processes (AOPs) for Environmental Remediation

For recalcitrant compounds like this compound that may resist or undergo slow biodegradation, Advanced Oxidation Processes (AOPs) offer a powerful chemical treatment alternative. AOPs generate highly reactive hydroxyl radicals (•OH), which are non-selective and can rapidly oxidize a wide range of organic pollutants, often leading to their complete mineralization into CO₂, water, and inorganic halides. watertechnologies.commembranechemicals.com

Among the various AOPs, those utilizing ozone (O₃) and ultraviolet (UV) light are particularly effective for treating halogenated phenolic compounds.

UV/H₂O₂ : This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate hydroxyl radicals. It has been successfully used to destroy chlorophenols and other chlorinated compounds. epa.govkirj.ee The efficiency of the UV/H₂O₂ system is influenced by factors such as the initial concentration of H₂O₂, pH, and UV intensity. epa.gov The degradation of chlorophenols in this system can lead to the formation of chlorinated and dechlorinated catechols and quinones as intermediates before complete mineralization. epa.gov

UV/O₃ : The combination of UV radiation and ozone is a highly effective AOP. UV light accelerates the decomposition of ozone in water, significantly increasing the production of hydroxyl radicals compared to ozonation alone. kirj.eeresearchgate.net This synergy leads to a more rapid and complete degradation of persistent organic pollutants. researchgate.net The UV/O₃ process has demonstrated effectiveness in removing a variety of contaminants, including biocides like 4-chloro-3,5-dimethylphenol, achieving nearly complete removal of total organic carbon (TOC). researchgate.net This suggests that a similar process would be highly effective for degrading this compound.

The choice between AOPs depends on factors like the specific contaminant, water matrix, and economic considerations. For halogenated phenols, both UV/H₂O₂ and UV/O₃ represent viable and potent remediation technologies capable of breaking down the stable aromatic structure and achieving detoxification. researchgate.netsemanticscholar.org

Table 2: Advanced Oxidation Processes for Halogenated Phenol Degradation

AOP Method Primary Oxidant(s) Mechanism Target Pollutants Citations
UV/H₂O₂ Hydrogen Peroxide (H₂O₂), UV Light UV photolysis of H₂O₂ generates highly reactive hydroxyl radicals (•OH). Chlorophenols, Dichlorophenols, Trichloroethylene, Benzene (B151609). epa.govkirj.ee
UV/O₃ Ozone (O₃), UV Light UV radiation enhances the decomposition of ozone to produce •OH radicals. Chlorophenols, Pesticides, various persistent organic compounds. kirj.eeresearchgate.net

Fenton and Photo-Fenton Chemistry for Hydroxyl Radical Generation

The Fenton and photo-Fenton processes are advanced oxidation technologies highly effective in degrading recalcitrant organic pollutants through the generation of powerful hydroxyl radicals (•OH). scirp.org The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals, which are non-selective and highly reactive oxidizing agents. scirp.org The fundamental reaction is the rapid oxidation of Fe²⁺ to ferric ions (Fe³⁺) by H₂O₂. scirp.org

The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet-visible (UV-vis) light. This light irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), regenerating the catalyst and generating additional hydroxyl radicals in the process. omu.edu.trub.edu This cyclic regeneration of Fe²⁺ prevents the accumulation of Fe³⁺ and allows the catalytic cycle to continue, leading to more efficient pollutant degradation compared to the conventional Fenton method. omu.edu.tr The excitation of aqueous Fe³⁺ species under acidic conditions is known to yield hydroxyl radicals. ub.edu The photo-Fenton reaction is recognized as a particularly potent oxidation system for wastewater treatment. acs.org The effectiveness of the Fenton process is strongly dependent on the pH of the solution, with optimal degradation rates typically observed around pH 3. omu.edu.tr At very low pH values, the formation of iron complex species like [Fe(H₂O)₆]²⁺ can slow the reaction with hydrogen peroxide, while at higher pH, iron precipitates as ferric hydroxide (B78521), reducing the availability of free iron ions to catalyze the reaction. omu.edu.tr

Heterogeneous Photocatalytic Degradation

Heterogeneous photocatalysis is an advanced oxidation process (AOP) that utilizes semiconductor materials to degrade persistent organic pollutants. nih.govd-nb.info Common photocatalysts include metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO) due to their high photocatalytic activity, chemical stability, and low cost. nih.gov The process is initiated when the semiconductor catalyst absorbs photons of sufficient energy (typically UV light), causing the excitation of an electron from the valence band to the conduction band, which creates an electron-hole pair. nih.gov

These electron-hole pairs are powerful redox agents. The positively charged holes can react with water or hydroxide ions adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH). nih.gov Simultaneously, the excited electrons in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (O₂•⁻), which can further participate in reactions to produce more hydroxyl radicals. nih.gov These radicals then attack and mineralize organic pollutants like this compound into less harmful substances such as carbon dioxide, water, and inorganic ions. nih.gov The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, and the intensity of the light source. d-nb.inforesearchgate.net

Sonochemical and Microwave-Assisted Degradation Approaches

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in an aqueous solution—the formation, growth, and violent collapse of microscopic bubbles. nih.gov The collapse of these cavitation bubbles generates localized hotspots with extremely high temperatures (approaching 5000 K) and pressures. nih.gov These extreme conditions lead to the pyrolytic decomposition of water molecules within the bubble, forming highly reactive species, predominantly hydroxyl radicals (•OH). nih.gov These radicals, being powerful and non-selective oxidants, can effectively degrade recalcitrant organic pollutants present at or near the bubble-liquid interface. nih.gov Sonochemical treatment has been noted for its ability to catalyze dechlorination processes in chlorinated phenols. researchgate.net

Microwave-assisted degradation is another emerging technology that can enhance the efficiency of AOPs. nih.gov When combined with processes like UV/TiO₂ photocatalysis, microwave irradiation has been shown to have a synergistic effect, significantly accelerating the degradation of chlorophenols. nih.gov This enhancement is attributed to both thermal effects, which increase reaction kinetics, and specific non-thermal microwave effects that may influence the electronic properties of catalysts and reactants. Studies on 4-chlorophenol have demonstrated that combining microwave irradiation with AOPs leads to a higher degradation efficiency than when the processes are used individually. nih.gov

Parametric Optimization of AOPs for Degradation Efficiency

The efficiency of Advanced Oxidation Processes (AOPs) in degrading pollutants such as this compound is critically dependent on the optimization of several operational parameters. Adjusting these parameters is essential to maximize degradation rates and achieve complete mineralization.

Key parameters that influence AOP performance include the solution pH, catalyst dosage, initial pollutant concentration, and temperature. The pH of the solution is particularly crucial as it affects the surface charge of photocatalysts and the speciation of both the target pollutant and iron ions in Fenton-based systems. omu.edu.trnih.govmdpi.com For instance, the Fenton process typically exhibits maximum efficiency at a pH of approximately 3. omu.edu.tr Catalyst loading is another vital parameter; while an increase in catalyst concentration provides more active sites for reaction, excessive amounts can lead to increased turbidity, which blocks light penetration in photocatalytic systems, thereby reducing efficiency. researchgate.net The initial concentration of the pollutant also plays a role, with higher concentrations sometimes leading to a decrease in the degradation rate. researchgate.nettsijournals.com

Table 1: Parametric Optimization of AOPs for Pollutant Degradation

ParameterOptimal Condition/EffectRationaleCitations
pH Fenton: ~3. Photocatalysis: Varies, often acidic conditions are favorable.Affects catalyst surface charge, speciation of iron ions, and the oxidation potential of hydroxyl radicals. omu.edu.trnih.govmdpi.com omu.edu.trnih.govd-nb.infomdpi.com
Catalyst Dosage An optimal concentration exists.Balances the availability of active sites with solution turbidity and light penetration for photocatalysis. Prevents radical scavenging by excess catalyst. researchgate.net researchgate.nettsijournals.com
Oxidant Concentration (e.g., H₂O₂) An optimal concentration exists.Sufficient oxidant is needed to generate radicals, but excess H₂O₂ can act as a scavenger of hydroxyl radicals, reducing efficiency. tsijournals.com tsijournals.com
Initial Pollutant Concentration Degradation rate often decreases as initial concentration increases.At high concentrations, active sites on the catalyst can become saturated, or the availability of hydroxyl radicals becomes the rate-limiting step. researchgate.nettsijournals.com researchgate.nettsijournals.com
Temperature Generally, higher temperatures increase reaction rates.Follows Arrhenius kinetics, but for photocatalysis, very high temperatures can promote electron-hole recombination. Optimal temperatures balance kinetics and ozone solubility in ozonation processes. researchgate.net researchgate.net
Light Intensity Higher intensity generally increases the rate of photocatalysis.Increases the rate of electron-hole pair generation in the photocatalyst, but can be limited by mass transfer. nih.gov nih.gov

Photodegradation Mechanisms in Aqueous Solutions

The photodegradation of halogenated phenols like this compound in aqueous solutions primarily involves the cleavage of the carbon-halogen bonds upon absorption of UV light. For related compounds such as 4-halophenols, studies have indicated that the mechanism can involve the formation of a carbene intermediate through the loss of HX (where X is a halogen). psu.edu This carbene species is highly reactive and can subsequently react with oxygen to form products like 1,4-benzoquinone (B44022). psu.edu

Another significant pathway observed for halogenated hydroxybenzonitriles is the photohydrolysis of the carbon-halogen bond. researchgate.net This reaction leads to the substitution of a halogen atom with a hydroxyl group from the water molecule. researchgate.net In the case of this compound, it is plausible that degradation proceeds through sequential photohydrolysis of the C-Cl and C-F bonds. This would lead to the formation of chloride and fluoride (B91410) ions, along with various hydroxylated and dihydroxylated intermediates. researchgate.netnih.gov For fluorophenols specifically, the primary photoproduct observed under various conditions was the fluoride ion, confirming the cleavage of the carbon-fluorine bond as a key degradation step. nih.gov The presence of multiple halogen atoms suggests a complex pathway involving several intermediate products before complete mineralization occurs.

Environmental Monitoring and Analytical Methods for Persistent Pollutants

Monitoring the presence and concentration of persistent pollutants like this compound in environmental compartments such as water and sediment is essential for assessing their fate and risk. env.go.jp The process typically begins with sample collection followed by preparation to extract and concentrate the analytes of interest. synectics.net For aqueous samples, liquid-liquid extraction (Method 3510 or 3520) is a common technique, while solid samples may require methods like ultrasonic or Soxhlet extraction. synectics.net

The primary analytical techniques for the quantification of halogenated phenols are high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods are crucial for separating the target compound from a complex matrix and monitoring its degradation over time. HPLC is often coupled with a UV detector, with the detection wavelength set to the absorbance maximum of the compound. d-nb.info For more definitive identification of degradation intermediates and final products, mass spectrometry (MS) is often used in conjunction with GC (GC-MS) or HPLC (LC-MS). nih.gov In some specialized cases, biological monitoring has been employed for related compounds, which involves analyzing metabolites in urine or adducts bound to hemoglobin to assess exposure over longer periods. nih.gov

Synthetic Applications and Derivatization Chemistry of 3,5 Dichloro 4 Fluorophenol Scaffolds

Utility as a Core Building Block in Complex Molecule Synthesis

3,5-Dichloro-4-fluorophenol serves as a fundamental building block in the synthesis of more intricate organic compounds. cymitquimica.com Its structure is particularly useful in creating biologically active molecules due to the enhanced metabolic stability conferred by its halogen atoms. atomfair.com The phenolic hydroxyl group and the halogenated aromatic ring provide multiple reaction sites for chemists to build upon.

Key reactions involving this scaffold include:

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the two chlorine atoms in the meta positions, is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups.

Suzuki-Miyaura Coupling: The carbon-halogen bonds can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of larger molecular frameworks. atomfair.com

Ether Synthesis: The phenolic hydroxyl group can be readily converted into an ether linkage through reactions like the Williamson ether synthesis.

These reactions underscore the utility of this compound as a versatile starting material for constructing complex molecular architectures with applications in pharmaceuticals and materials science. atomfair.comcymitquimica.com

Precursors for Research in Agrochemical Synthesis (e.g., Isoxazoline-substituted benzamides)

The 3,5-dichloro-4-fluorophenyl moiety is a crucial component in the synthesis of certain agrochemicals, particularly isoxazoline-substituted benzamides, which are known for their pesticidal activity. google.comgoogle.com A key intermediate in the synthesis of these pesticides is 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. google.comgoogle.com

A notable synthetic route to this intermediate involves the nucleophilic aromatic substitution of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714). In this reaction, the chlorine atom at the 4-position of the trichlorophenyl ring is replaced by a fluorine atom using a fluoride (B91410) source like potassium fluoride in the presence of a phase transfer catalyst. google.com This transformation is significant because the trifluoromethyl ketone group is not typically considered a strong activating group for such substitutions. google.com The successful synthesis of this key intermediate highlights the specialized reactivity of these halogenated scaffolds and their importance in developing new crop protection agents. google.com

Table 1: Key Intermediates in Agrochemical Synthesis

Precursor Intermediate Application

Intermediates for Novel Materials Science Investigations (e.g., Organic Light-Emitting Devices)

Halogenated phenols, including derivatives of this compound, are utilized as intermediates in the field of materials science, particularly in the development of materials for Organic Light-Emitting Devices (OLEDs). atomfair.commdpi.com The incorporation of such phenolic units can modify the properties of polymers and other organic materials. atomfair.com

For instance, related m-aryloxy phenols have been synthesized and incorporated into the fabrication of OLEDs. mdpi.com These devices are known for their self-emissive properties that lead to high-contrast and bright, full-color displays. mdpi.com The synthesis of these materials often involves Ullmann coupling reactions to create ether linkages between phenolic units and other aromatic systems. mdpi.com The electronic properties imparted by the halogenated phenol (B47542) moiety can influence the performance of the final device. mdpi.comgoogle.com While direct application of this compound in widely commercialized OLEDs is not extensively documented in the provided results, its role as a building block for creating specialized organic materials for such applications is an active area of research. atomfair.comamadischem.com

Design and Synthesis of Functional Derivatives for Chemical Biology Research (e.g., Enzyme Probes, Ligands)

The this compound scaffold is a valuable starting point for the design and synthesis of functional derivatives for chemical biology research. These derivatives can be tailored to interact with biological targets such as enzymes and receptors, serving as probes or ligands to study biological processes.

The unique electronic properties conferred by the halogen atoms can enhance binding affinity and specificity to molecular targets. For example, a derivative, 3-(3,5-dichloro-4-hydroxyphenoxy)phenol, has been used to create fluorogenic probes for detecting reactive oxygen species like hypochlorous acid in biological samples. mdpi.com This highlights the utility of the dichlorinated phenol core in developing sensitive tools for cellular imaging and analysis.

Development of Novel Heterocyclic Systems Incorporating the Halogenated Phenol Moiety

The reactivity of this compound allows for its incorporation into a variety of heterocyclic systems. chemicalbook.com The phenolic hydroxyl group and the reactive halogenated ring can participate in cyclization reactions to form new ring structures. The synthesis of such heterocyclic compounds is a significant area of organic chemistry, as these structures are often found in biologically active molecules and functional materials. uobaghdad.edu.iq

For example, the phenolic oxygen can act as a nucleophile in reactions to form oxygen-containing heterocycles. The carbon-halogen bonds can be functionalized through cross-coupling reactions, which can then be followed by intramolecular cyclization to build complex heterocyclic frameworks. The synthesis of isoxazoline-substituted benzamides mentioned earlier is a prime example of incorporating the 3,5-dichloro-4-fluorophenyl moiety into a heterocyclic system. google.comgoogle.com Research in this area continues to explore new ways to utilize this versatile building block to create novel heterocyclic structures with potentially useful properties. chemicalbook.com

Synthesis of Derivatives for Investigating Structure-Reactivity Relationships

Derivatives of this compound are synthesized to systematically study structure-reactivity relationships. By modifying the substituents on the phenolic ring, chemists can probe how changes in electronic and steric properties affect the molecule's reactivity in various chemical transformations. bohrium.com

The combination of chlorine and fluorine atoms on the phenolic ring creates a unique electronic environment that influences the acidity of the phenol, the rates of nucleophilic substitution, and the regioselectivity of further electrophilic aromatic substitution reactions. For instance, the electron-withdrawing nature of the halogens affects the pKa of the phenolic proton and enhances the reactivity of the ring towards certain reagents.

Computational studies, such as those using Density Functional Theory (DFT), on related chlorinated and fluorinated phenyl compounds help in understanding the structural parameters, electronic shifts, and molecular reactivity. bohrium.comresearchgate.net These theoretical investigations, combined with experimental synthesis and characterization, provide a comprehensive understanding of how the specific arrangement of atoms in these molecules governs their chemical behavior.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone
2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Potassium fluoride
3-(3,5-dichloro-4-hydroxyphenoxy)phenol
Hypochlorous acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.